N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a thiophene ring substituted with a cyano group at the 3-position and a para-methylsulfonyl group on the benzamide moiety.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-20(17,18)11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOALSABORZNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanide Group: The cyanide group is introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.
Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Methylsulfonyl Group Addition: The methylsulfonyl group is introduced via sulfonylation reactions, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Cyanide salts, halogenating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Heterocyclic Moieties
Compound 1 : 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Key Differences: Replaces the 3-cyanothiophen-2-yl group with a 4-(pyridin-3-yl)thiazol-2-yl group.
- Implications: The thiazole ring (vs. Pyridine substitution may enhance solubility but reduce lipophilicity compared to the cyano-thiophene group in the target compound .
Compound 2 : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Key Differences : Pyridin-2-yl substitution (vs. pyridin-3-yl in Compound 1) modifies steric and electronic interactions.
- Implications : Positional isomerism in pyridine affects binding orientation in target proteins, as observed in bio-layer interferometry studies .
Compound 3 : N-[2-(4-Fluorobenzoyl)phenyl]-4-(methylsulfonyl)benzamide
- Key Differences : Substitutes the thiophene ring with a fluorobenzoyl-phenyl group.
Electronic and Solubility Profiles
- Methylsulfonyl Group : Common in all compared compounds (para-position in the target compound, meta in others). The para-substitution in the target compound may optimize electronic effects for target engagement .
- Cyano vs. Nitro/Methyl Groups: The 3-cyano group on thiophene (target compound) provides stronger electron-withdrawing effects than nitro or methyl groups in analogs like 4-Nitro-N-((4-nitrophenyl)carbamoyl)selenoyl benzamide (). This could enhance reactivity in electrophilic interactions .
Data Table: Key Properties of Compared Compounds
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves the following steps:
- Formation of the 3-Cyanothiophene Moiety : This can be achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Methylsulfonyl Group : The methylsulfonyl group is introduced via sulfonylation reactions, commonly using methylsulfonyl chloride in the presence of a base.
- Coupling with Benzamide : The final step involves coupling the cyanothiophene and methylsulfonyl intermediates with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activities
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that it could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, influencing cellular responses. The specific pathways affected can vary depending on the target and context of use .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Study: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.2 | Reactive oxygen species generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
